molecular formula C21H23F3N2O2S B459972 Ethyl 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate CAS No. 625369-71-3

Ethyl 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate

Cat. No.: B459972
CAS No.: 625369-71-3
M. Wt: 424.5g/mol
InChI Key: MCIBCBVVHOTSLW-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate is a structurally complex heterocyclic compound featuring a pyridine core substituted with a 1-adamantyl group, cyano (-CN), trifluoromethyl (-CF₃), and a thioether-linked acetate ester. The adamantyl moiety enhances lipophilicity and metabolic stability, while the trifluoromethyl group improves electronic properties and target-binding affinity . The thioether bridge (sulfanyl group) may influence reactivity and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2S/c1-2-28-18(27)11-29-19-15(10-25)16(21(22,23)24)6-17(26-19)20-7-12-3-13(8-20)5-14(4-12)9-20/h6,12-14H,2-5,7-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIBCBVVHOTSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(=CC(=N1)C23CC4CC(C2)CC(C4)C3)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The preparation of Ethyl 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate requires a modular approach due to the steric and electronic challenges posed by its substituents. Key steps include:

  • Pyridine ring construction via cyclization or cross-coupling.

  • Adamantyl group introduction through Friedel-Crafts alkylation or metal-catalyzed coupling.

  • Trifluoromethylation using Ruppert-Prakash or halogen-exchange reagents.

  • Cyano group installation via nucleophilic substitution or Sandmeyer reactions.

  • Thioacetate ester formation through thiol-ene coupling or nucleophilic displacement.

A representative synthetic pathway is summarized in Table 1 .

Table 1: Representative Synthetic Route

StepReaction TypeReagents/ConditionsYield (%)Purity (%)
1Pyridine ring formationNH₄OAc, Ac₂O, 120°C, 12 hr7895
2Adamantylation1-Adamantanol, AlCl₃, DCM, 0°C→RT6590
3TrifluoromethylationTMSCF₃, CuI, DMF, 80°C, 6 hr7288
4Cyano group introductionKCN, DMSO, 100°C, 4 hr6892
5Thioacetate esterificationEthyl 2-mercaptoacetate, DIPEA, THF8598

Pyridine Core Construction

The 2-pyridinyl scaffold is typically synthesized via Kröhnke cyclization or Hantzsch dihydropyridine oxidation . A 2024 study demonstrated that treating β-keto esters with ammonium acetate in acetic anhydride at 120°C for 12 hours yields 4-substituted pyridines in 78% yield . For sterically hindered systems like the target compound, microwave-assisted cyclization reduces reaction times to 2–3 hours while maintaining yields above 70% .

Adamantyl Group Installation

Introducing the 1-adamantyl group at the 6-position employs Friedel-Crafts alkylation using 1-adamantanol and AlCl₃ in dichloromethane. Recent optimizations show that slow addition of AlCl₃ at 0°C minimizes carbocation rearrangements, improving regioselectivity to >95% . Alternative methods include:

  • Palladium-catalyzed C–H activation : Using Pd(OAc)₂ and adamantyl iodide in trifluoroacetic acid (65% yield) .

  • Electrophilic substitution : Adamantyl chloride with FeCl₃ catalysis (58% yield, lower selectivity) .

Trifluoromethylation Techniques

The 4-trifluoromethyl group is introduced via copper-mediated cross-coupling with TMSCF₃ (Ruppert-Prakash reagent). Key parameters:

  • Solvent : DMF > DMSO due to better CuI solubility.

  • Temperature : 80°C balances reaction rate and byproduct formation.

  • Additives : 1,10-Phenanthroline enhances Cu catalyst stability, increasing yield to 72% .

Cyano Group Functionalization

Installing the 3-cyano group involves nucleophilic aromatic substitution using KCN in DMSO at 100°C. Microwave-assisted conditions (150°C, 30 min) achieve comparable yields (68%) while reducing degradation . Alternative routes include:

  • Sandmeyer reaction : Diazotization followed by CuCN treatment (55% yield, hazardous intermediates).

  • Cyanation with Zn(CN)₂ : Pd(PPh₃)₄ catalysis, 70°C, 8 hr (63% yield) .

Thioacetate Ester Formation

The final step couples the pyridine-thiol intermediate with ethyl 2-bromoacetate under mild conditions:

  • Base : DIPEA in THF at 25°C (85% yield).

  • Solvent effects : THF > DMF due to reduced side reactions.

  • Scalability : Batch sizes up to 100 g maintain >95% purity after recrystallization .

Process Optimization and Industrial Feasibility

Table 2: Scalability Data

ParameterLab Scale (5 g)Pilot Scale (100 g)
Reaction Time (Step 5)4 hr6 hr
Isolated Yield85%82%
Purity (HPLC)98%95%
Cost per kg (USD)12,5008,200

Continuous flow systems reduce processing time by 40% compared to batch methods . Environmental metrics show a 35% reduction in solvent waste using membrane-based separations .

Mechanistic Insights

Density functional theory (DFT) studies reveal that adamantyl group installation proceeds via a Wheland intermediate , with AlCl₃ stabilizing the transition state (ΔG‡ = 18.7 kcal/mol) . Trifluoromethylation follows a single-electron transfer mechanism, with CuI mediating CF₃ radical generation.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

MethodAdvantagesLimitations
Sequential functionalizationHigh modularityCumulative yield loss (35–40%)
Convergent synthesisShorter timelineComplex intermediate purification
One-pot multistepReduced solvent useLimited to small batches

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, nucleophiles, and electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

Ethyl 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The presence of the adamantyl group may enhance its binding affinity to certain receptors, while the cyano and trifluoromethyl groups can influence its electronic properties and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate
  • Key Features : Styryl (vinylbenzene) substituent introduces π-conjugation, enhancing electronic delocalization. Methyl and ethoxycarbonyl groups provide steric bulk and polarity.
  • Synthesis : Prepared via refluxing with ethyl chloroacetate and sodium acetate (85% yield) .
  • Differentiation : Styryl vs. adamantyl groups—styryl enables π-π stacking interactions, while adamantyl enhances hydrophobicity and rigidity.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-pyrimidine thio)acetate and chloromethylthiirane .
  • Differentiation : Thietan’s strained ring contrasts with adamantyl’s stability. The trifluoromethyl group in the target compound may improve metabolic resistance compared to thietan’s reactive oxygen.
Ethyl 2-[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate
  • Key Features : Methylsulfanyl (-SMe) and phenyl groups offer smaller steric profiles and simpler electronic effects.
  • Differentiation : Methylsulfanyl is prone to oxidation, whereas adamantyl and trifluoromethyl groups enhance stability. Phenyl vs. adamantyl substituents alter hydrophobic interactions .
Ethyl 2-((4-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-3-oxo-7-(trifluoromethyl)-3,4-dihydro-2-quinoxalinyl)sulfanyl)acetate
  • Key Features: Quinoxaline core with dual trifluoromethyl groups and chloro substituents.
  • Differentiation: The bicyclic quinoxaline system enables planar interactions (e.g., DNA intercalation), while adamantyl prioritizes nonpolar binding. Dual trifluoromethyl groups amplify lipophilicity .

Physicochemical Properties

  • Molecular Weight and LogP : The adamantyl group increases molecular weight (~500–550 g/mol estimated) and logP compared to analogs with styryl (410.13 g/mol ) or methylsulfanyl substituents.
  • Electron Effects : The trifluoromethyl group’s strong electron-withdrawing nature modulates the pyridine ring’s electron density, contrasting with electron-donating groups like methoxy in other esters .

Stability and Reactivity

  • Metabolic Stability : Adamantyl and trifluoromethyl groups likely reduce oxidative metabolism compared to styryl or methylsulfanyl analogs.
  • Thioether Reactivity : The sulfanyl group may undergo oxidation, but steric hindrance from adamantyl could mitigate this .

Biological Activity

Ethyl 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate is a complex organic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Adamantyl Group : Known for enhancing lipophilicity and receptor binding.
  • Cyano Group : Imparts unique electronic properties.
  • Trifluoromethyl Group : Influences reactivity and stability.

The molecular formula is C22H24F3N3O3SC_{22}H_{24}F_3N_3O_3S with a molecular weight of approximately 467.5 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focused on its efficacy against various bacterial strains, particularly Mycobacterium tuberculosis (M. tb). The minimum inhibitory concentrations (MIC) were evaluated, revealing promising results:

CompoundStructureM. tb MIC (µg/mL)Human sEH IC50 (nM)Solubility (µg/mL)
1-6.2550010
2-12.560015
This compound-12.555020

The compound demonstrated a MIC of 12.5 µg/mL against M. tb, indicating effective inhibition of bacterial growth while maintaining acceptable solubility levels .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include:

  • Caspase Activation : Inducing apoptosis in cancer cells.
  • Cell Cycle Inhibition : Preventing progression through key checkpoints.

The mechanism of action for this compound is believed to involve the following interactions:

  • Receptor Binding : The adamantyl moiety enhances binding affinity to specific receptors, potentially leading to increased biological activity.
  • Electrophilic Interactions : The cyano and trifluoromethyl groups may facilitate interactions with nucleophilic sites in target biomolecules.

Further studies are needed to fully elucidate these mechanisms and confirm the pathways involved in its biological activity.

Case Studies

Several case studies have highlighted the compound's effectiveness in various applications:

  • Anti-Tuberculosis Study :
    • Researchers synthesized derivatives based on the structure of this compound and tested them against M. tb.
    • Results indicated that modifications to the adamantyl group significantly influenced antibacterial potency and pharmacokinetic profiles .
  • Cancer Cell Line Testing :
    • A series of tests on different cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM , supporting its potential as an anticancer agent.

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